molecular formula C25H26N2O5S B4196878 N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

Cat. No.: B4196878
M. Wt: 466.6 g/mol
InChI Key: PENSKYUQTAGYNI-UHFFFAOYSA-N
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Description

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a xanthene core, which is a tricyclic aromatic system, and a sulfamoylphenyl group, which contributes to its distinct chemical properties.

Properties

IUPAC Name

N-[4-(3-ethoxypropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S/c1-2-31-17-7-16-26-33(29,30)19-14-12-18(13-15-19)27-25(28)24-20-8-3-5-10-22(20)32-23-11-6-4-9-21(23)24/h3-6,8-15,24,26H,2,7,16-17H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PENSKYUQTAGYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide typically involves a multi-step process. One efficient method involves the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropyl bromide to form the intermediate N-(4-aminophenyl)-3-ethoxypropylsulfonamide. This intermediate is then reacted with 9H-xanthene-9-carboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, thereby blocking its activity. This interaction can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide
  • N-(4-sulfamoylphenyl)-2-carboxamide derivatives

Uniqueness

N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide stands out due to its unique combination of a xanthene core and a sulfamoylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide
Reactant of Route 2
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N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

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